molecular formula C17H19IN2OS B14710607 Methyl 4-(3-phenylpropanoylamino)benzenecarboximidothioate;hydroiodide CAS No. 24723-45-3

Methyl 4-(3-phenylpropanoylamino)benzenecarboximidothioate;hydroiodide

Cat. No.: B14710607
CAS No.: 24723-45-3
M. Wt: 426.3 g/mol
InChI Key: NDWAJYMAYIALBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3-phenylpropanoylamino)benzenecarboximidothioate;hydroiodide is a complex organic compound with a unique structure that includes a phenylpropanoylamino group and a benzenecarboximidothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-phenylpropanoylamino)benzenecarboximidothioate;hydroiodide typically involves multiple steps. One common method includes the reaction of 4-aminobenzoic acid with 3-phenylpropanoic acid to form an amide intermediate. This intermediate is then reacted with methyl isothiocyanate to form the desired benzenecarboximidothioate structure. The final step involves the addition of hydroiodic acid to form the hydroiodide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-phenylpropanoylamino)benzenecarboximidothioate;hydroiodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylpropanoylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzenecarboximidothioates.

Scientific Research Applications

Methyl 4-(3-phenylpropanoylamino)benzenecarboximidothioate;hydroiodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-(3-phenylpropanoylamino)benzenecarboximidothioate;hydroiodide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-[4-[(3-phenylpropanoylamino)carbamoyl]phenyl]benzamide
  • Benzenecarboximidothioicacid, 4-[(1-oxo-3-phenylpropyl)amino]-, methyl ester

Uniqueness

Methyl 4-(3-phenylpropanoylamino)benzenecarboximidothioate;hydroiodide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenylpropanoylamino group and a benzenecarboximidothioate moiety sets it apart from other similar compounds, making it a valuable compound for various applications.

Properties

CAS No.

24723-45-3

Molecular Formula

C17H19IN2OS

Molecular Weight

426.3 g/mol

IUPAC Name

methyl 4-(3-phenylpropanoylamino)benzenecarboximidothioate;hydroiodide

InChI

InChI=1S/C17H18N2OS.HI/c1-21-17(18)14-8-10-15(11-9-14)19-16(20)12-7-13-5-3-2-4-6-13;/h2-6,8-11,18H,7,12H2,1H3,(H,19,20);1H

InChI Key

NDWAJYMAYIALBP-UHFFFAOYSA-N

Canonical SMILES

CSC(=N)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2.I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.